Benproperine phosphate

Vue d'ensemble

Description

Le phosphate de benproperine est un antitussif commercialisé dans plusieurs pays d'Amérique centrale et d'Europe. Il est disponible sous différentes formes, notamment les comprimés, les dragées et les sirops. Le composé est connu pour son efficacité dans le traitement des toux non productives et a une action périphérique et centrale .

Mécanisme D'action

Target of Action

Benproperine phosphate primarily targets the actin-related protein 2/3 complex subunit 2 (ARPC2) . ARPC2 is a part of the Arp2/3 complex that plays a crucial role in the regulation of the actin cytoskeleton, which is involved in various cellular processes including cell shape, motility, and intracellular trafficking .

Mode of Action

This compound acts as an inhibitor of ARPC2 . It attenuates the actin polymerization rate of action polymerization nucleation by impairing Arp2/3 function . This means that it reduces the rate at which actin monomers assemble into actin filaments, a process that is crucial for the formation of cellular structures and the movement of cells .

Biochemical Pathways

The inhibition of ARPC2 by this compound affects the actin polymerization pathway . By impairing the function of the Arp2/3 complex, this compound disrupts the formation of branched actin networks, which are essential for various cellular processes, including cell migration .

Pharmacokinetics

It is known to be an orally active compound .

Result of Action

The primary result of this compound’s action is the suppression of cell migration , particularly in cancer cells . By inhibiting ARPC2 and disrupting actin polymerization, this compound prevents the formation of cellular structures necessary for cell movement, thereby suppressing the migration and invasion of cancer cells . This makes this compound a potential metastasis inhibitor .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the specific cellular environment and the presence of other compounds or drugs .

Analyse Biochimique

Biochemical Properties

Benproperine phosphate interacts with various biomolecules, including enzymes and proteins. It binds to ARPC2 and delays the initiation of actin polymerization in the presence of actin, the Arp2/3 complex, and the Wiskott-Aldrich syndrome protein (WASP) VCA domain .

Cellular Effects

This compound has been found to suppress cancer migration and tumor metastasis by targeting ARPC2 . It inhibits the migration and invasion of cancer cells much more strongly than R-Benp, with no effect on normal cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The direct interactions between ARPC2 and S-Benp were verified by surface plasmon resonance analysis (SPR), a cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DARTS) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du phosphate de benproperine implique la formation d'éther catalysée par une base entre le 2-benzylphénol et le 1,2-dichloropropane, ce qui donne le 1-benzyl-2-(2-chloropropoxy)benzène. L'halogène restant est ensuite déplacé par la pipéridine pour compléter la synthèse .

Méthodes de production industrielle : Les méthodes de production industrielle du phosphate de benproperine sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour accueillir des quantités plus importantes. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le phosphate de benproperine subit diverses réactions chimiques, notamment l'hydroxylation et la glucuronidation. Ces réactions sont essentielles au métabolisme et à l'excrétion du composé dans l'organisme humain .

Réactifs et conditions courants :

Hydroxylation : Cette réaction implique généralement l'ajout d'un groupe hydroxyle à la molécule de benproperine, souvent facilité par des enzymes du foie.

Glucuronidation : Cette réaction implique l'ajout d'acide glucuronique aux métabolites hydroxylés, les rendant plus hydrosolubles et plus faciles à excréter.

Principaux produits formés : Les principaux produits formés par ces réactions sont des métabolites hydroxylés et glucuronidés, qui sont excrétés dans l'urine .

4. Applications de la recherche scientifique

Le phosphate de benproperine a été étudié pour ses applications potentielles au-delà de la suppression de la toux. Parmi les applications de recherche notables, citons :

Recherche sur le cancer : Le phosphate de benproperine a été identifié comme un inhibiteur de la migration des cellules cancéreuses et un inhibiteur de la sous-unité 2 du complexe protéique 2/3 lié à l'actine.

Recherche antitussive : L'efficacité du composé en tant qu'antitussif a été largement étudiée, la recherche indiquant une efficacité comparable à celle de la codéine, mais sans les effets secondaires indésirables.

Pharmacocinétique et métabolisme : Des études se sont concentrées sur l'identification des métabolites du phosphate de benproperine chez l'homme et sur la compréhension de leur pharmacocinétique et de leur métabolisme.

5. Mécanisme d'action

Le phosphate de benproperine exerce ses effets en inhibant la sous-unité 2 du complexe protéique 2/3 lié à l'actine, qui joue un rôle crucial dans la polymérisation de l'actine et la migration cellulaire. En altérant la fonction de ce complexe protéique, le phosphate de benproperine peut atténuer le taux de polymérisation de l'actine, inhibant ainsi la migration cellulaire et réduisant potentiellement les métastases du cancer .

Applications De Recherche Scientifique

Benproperine phosphate has been studied for its potential applications beyond cough suppression. Some of the notable research applications include:

Cancer Research: this compound has been identified as a cancer cell migration inhibitor and an inhibitor of actin-related protein 2/3 complex subunit 2.

Antitussive Research: The compound’s effectiveness as a cough suppressant has been extensively studied, with research indicating its comparable efficacy to codeine but without the undesirable side effects.

Pharmacokinetics and Metabolism: Studies have focused on identifying the metabolites of this compound in humans and understanding their pharmacokinetics and metabolism.

Comparaison Avec Des Composés Similaires

Le phosphate de benproperine appartient à la classe des composés organiques connus sous le nom de diphénylméthanes. Des composés similaires dans cette classe comprennent :

Codéine : Un antitussif bien connu à action centrale, mais avec un potentiel de dépendance et d'autres effets secondaires.

Dextrométhorphane : Un autre antitussif avec un mécanisme d'action différent, agissant principalement sur le système nerveux central.

Unicité : Le phosphate de benproperine est unique par son double effet d'antitussif périphérique et central.

Activité Biologique

Benproperine phosphate (BPP) is a compound primarily known for its antitussive properties. Recent studies have highlighted its potential in oncology, particularly concerning pancreatic cancer (PC). This article delves into the biological activities of BPP, focusing on its mechanisms of action, therapeutic applications, and metabolic pathways.

BPP operates through several biological pathways that contribute to its antitumor and antitussive effects:

- Autophagy Induction : BPP triggers autophagy in pancreatic cancer cells via the AMPK/mTOR signaling pathway. This process leads to the accumulation of autophagosomes by disrupting the fusion between autophagosomes and lysosomes, primarily through the downregulation of Rab11A protein levels .

- Anticancer Activity : In vitro and in vivo studies demonstrate that BPP significantly inhibits the growth of pancreatic cancer cells. The inhibition is linked to the induction of autophagic cell death, suggesting that BPP may serve as a novel therapeutic agent for PC treatment .

- Antimetastatic Properties : The active stereoisomer S-Benproperine exhibits stronger inhibition of cancer cell migration and invasion compared to its counterpart R-Benproperine. This effect has been quantified with IC50 values indicating substantial efficacy in reducing cancer cell invasiveness .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antitussive | Inhibition of cough reflex | |

| Anticancer | Induction of autophagy; inhibition of growth | |

| Antimetastatic | Inhibition of migration and invasion |

Case Studies

- Pancreatic Cancer Treatment : A study demonstrated that BPP treatment in mouse models led to significant tumor size reduction. The mechanism involved autophagy initiation and subsequent cell death, highlighting BPP's potential as an effective treatment for aggressive cancers like PC .

- Metabolic Pathways : Research identified multiple metabolites of BPP in human urine, including hydroxylated forms that exhibit varying degrees of antitussive activity. Notably, some metabolites showed prolonged latency in cough response tests, indicating their role in enhancing the therapeutic profile of BPP .

Propriétés

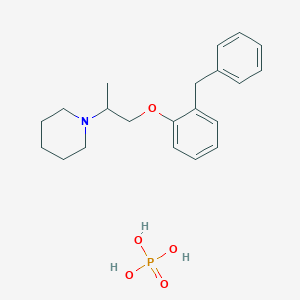

IUPAC Name |

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUURBOSHQXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941157 | |

| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-76-6, 19428-14-9 | |

| Record name | Piperidine, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19428-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirexyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benproperine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENPROPERINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S831Z48C5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.